

In Vivo Efficacy of Fosgonimeton: A Technical Guide for Dementia Models

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Compound of Interest

Compound Name: Fosgonimeton

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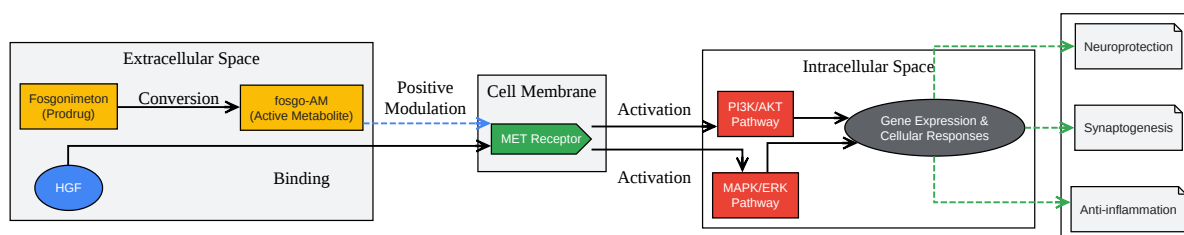
For Researchers, Scientists, and Drug Development Professionals

Fosgonimeton (formerly ATH-1017) is an investigational small molecule drug candidate designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway. [1][2][3] This pathway is a critical endogenous repair mechanism essential for neuronal health, survival, and function.[4] In neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Dementia with Lewy Bodies, the function of the HGF/MET system may be impaired.[4] **Fosgonimeton**, a prodrug that converts to its active metabolite fosgo-AM, has demonstrated neurotrophic, neuroprotective, and pro-cognitive effects in various preclinical dementia models. This technical guide provides a comprehensive overview of the in vivo efficacy of **Fosgonimeton**, detailing experimental protocols, quantitative outcomes, and the underlying signaling mechanisms.

Core Mechanism of Action: HGF/MET Pathway Modulation

Fosgonimeton enhances the activity of the HGF/MET neurotrophic system. Its active metabolite, fosgo-AM, acts as a positive modulator, augmenting the binding of HGF to its receptor, the MET tyrosine kinase. This enhanced interaction triggers the dimerization and autophosphorylation of the MET receptor, initiating a cascade of downstream intracellular signaling pathways, primarily the Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathways. Activation of these pathways leads to

changes in gene expression that promote neurogenesis, synaptogenesis, anti-inflammatory processes, and neuroprotection against various insults.



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Fosgonimeton's Mechanism of Action on the HGF/MET Pathway.

In Vivo Efficacy Data in Dementia Animal Models

Fosgonimeton and its active metabolite have been evaluated in several rodent models of dementia, demonstrating significant improvements in cognitive function and motor deficits, along with underlying neuroprotective effects.

Alzheimer's Disease Models

Animal Model	Treatment	Key Quantitative Outcomes	Reference
Intracerebroventricular (ICV) A β 25-35 Rat Model	Fosgonimeton (0.125 mg/kg)	88% recovery in cognitive function in the passive avoidance test.	
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model	Fosgonimeton (0.125, 0.25, 0.5, 1, or 1.25 mg/kg)	Significantly attenuated cognitive impairment in the T-maze spontaneous alternation task.	
APP/PS1 Transgenic Mouse Model	Fosgonimeton (ATH-1017)	Increased quantitative electroencephalogram (qEEG) γ power, associated with cognitive processing and memory.	

Parkinson's Disease and Dementia with Lewy Bodies Models

Animal Model	Treatment	Key Quantitative Outcomes	Reference
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease	Fosgonimeton	Improved motor function and coordination.	
Aged Mouse Model with α -synuclein Pathology and GBA1 Inhibition	Fosgonimeton	Improved motor function, promoted dopaminergic neuron survival, and reduced α -synuclein aggregation.	

Other Dementia Models

Animal Model	Treatment	Key Quantitative Outcomes	Reference
Scopolamine-Induced Amnesia Rat Model	fosgo-AM	Rescued cognitive deficits.	

Detailed Experimental Protocols

Intracerebroventricular A β 25-35 Rat Model of Alzheimer's Disease

- Animals: Adult male Wistar rats.
- Induction of Pathology: Intracerebroventricular (ICV) injection of the neurotoxic amyloid-beta peptide fragment A β 25-35.
- Treatment: Daily administration of **Fosgonimeton** at various doses.
- Behavioral Assessment: Cognitive function was assessed using the passive avoidance test.
- Endpoint Analysis: Evaluation of cognitive performance and potentially histological analysis of brain tissue for neuronal loss and other markers.

Lipopolysaccharide (LPS)-Induced Neuroinflammatory Mouse Model

- Animals: Four- to five-week-old CD-1 mice.
- Induction of Pathology: A single intraperitoneal injection of lipopolysaccharide (LPS) (0.25 mg/kg) to induce neuroinflammation.
- Treatment: Daily administration of **Fosgonimeton** (0.125, 0.25, 0.5, 1, or 1.25 mg/kg) or memantine (0.1 mg/kg) for 14 days.
- Behavioral Assessment: T-maze spontaneous alternation task performed 60 minutes after the last dose on day 14 to assess cognitive performance.

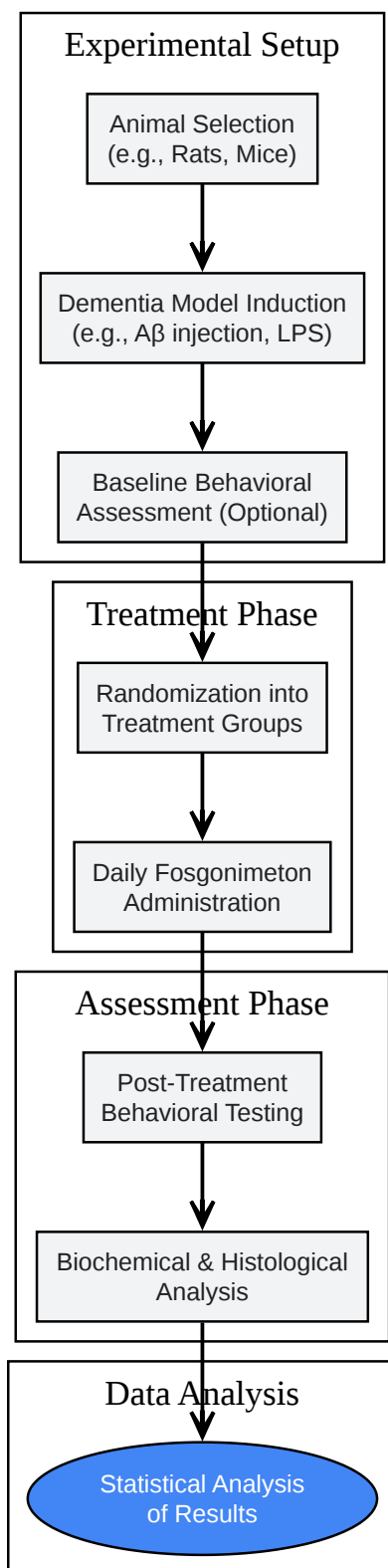
- Endpoint Analysis: Measurement of alternation behavior in the T-maze as an indicator of spatial working memory.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

- Animals: Adult rats.
- Induction of Pathology: Injection of 6-hydroxydopamine (6-OHDA) directly into the striatum to induce motor symptoms characteristic of Parkinson's disease.
- Treatment: Daily injections of **Fosgonimeton** for eight weeks, starting approximately two weeks after 6-OHDA administration.
- Behavioral Assessment: Evaluation of motor function and coordination.
- Endpoint Analysis: Assessment of motor performance and potential immunohistochemical analysis for dopaminergic neuron survival and α -synuclein aggregation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of **Fosgonimeton** in a dementia animal model.



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Typical Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

The preclinical data from various in vivo dementia animal models consistently demonstrate the therapeutic potential of **Fosgonimeton**. Its novel mechanism of action as a positive modulator of the HGF/MET signaling pathway translates to tangible neuroprotective, neurotrophic, and pro-cognitive effects. The significant improvements observed in cognitive and motor functions in Alzheimer's and Parkinson's disease models underscore its promise as a disease-modifying therapy. Further clinical investigations are ongoing to validate these preclinical findings in human populations.

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